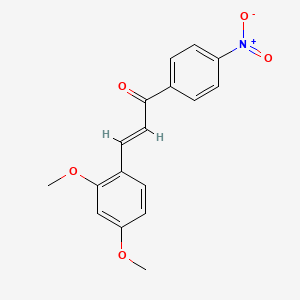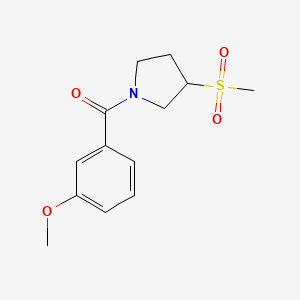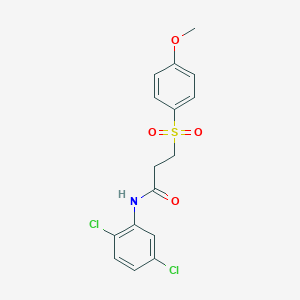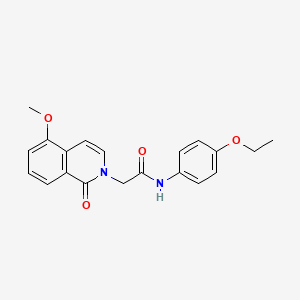
(2E)-3-(2,4-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(2,4-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, also known as DNP, is a yellow crystalline solid that is widely used in scientific research. It is a highly reactive compound that has been used in the synthesis of many other chemicals. DNP has been studied for its potential applications in medicine, agriculture, and industry. In
Scientific Research Applications
Electro-Optical and Charge-Transport Properties
The compound has been studied for its structural, electro-optical, and charge-transport properties using quantum chemical methods. This research highlights its efficiency as a hole-transport material due to the observed intramolecular charge transfer from the dimethoxyphenyl to nitrophenyl moieties. The detailed investigation into its charge-transport behavior is based on parameters such as ionization potential, electron affinity, and intrinsic mobilities, which suggest the compound's potential application in electronic devices and materials science. The study by Irfan et al. (2015) is a significant contribution to this area, providing insights into the compound's suitability for applications requiring efficient charge transport materials (Irfan et al., 2015).
Nitration and Substitution Reactions
Research has also focused on the reactions involving nitration and substitution, which are pivotal in synthesizing various derivatives with potential applications in material science and organic synthesis. For instance, the nitration of lignin model compounds related to the chemical structure of interest shows how nitro groups interact with aromatic nuclei, providing a foundation for further chemical modifications and applications in creating new materials or chemical intermediates (Sergeeva et al., 1964).
Molecular Electronic Devices
A molecule containing a similar nitroamine redox center was used in a molecular electronic device, exhibiting characteristics such as negative differential resistance and high on-off peak-to-valley ratios. This research underscores the potential of nitro-substituted compounds in developing advanced molecular electronic devices, which could revolutionize electronics at the nanoscale (Chen et al., 1999).
Conformational and Chemical Transformations
The compound's structural analogs have been studied for their photooxidation processes, revealing intricate details about conformational and chemical transformations that occur upon light exposure. These findings are crucial for understanding the reactivity and stability of similar compounds under various conditions, with implications for their use in photochemical applications (Chainikova et al., 2017).
Antimicrobial and Anti-inflammatory Applications
Although not directly related to the exact compound , research on derivatives indicates potential antimicrobial and anti-inflammatory applications. For example, the synthesis and evaluation of novel derivatives have shown promising results in inhibiting pro-inflammatory cytokines and demonstrating antimicrobial activity, suggesting that modifications of the compound could lead to new therapeutic agents (Keche et al., 2012).
properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-15-9-5-13(17(11-15)23-2)6-10-16(19)12-3-7-14(8-4-12)18(20)21/h3-11H,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKXHTDJQOJJNI-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-pentyl-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2668006.png)

![N-(tert-butyl)-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2668011.png)
![1,5-bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2668012.png)

![N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2668017.png)
![3-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2668020.png)
![2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2668021.png)
![5-Chloro-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2668022.png)
![3-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2668023.png)


![1-methyl-9-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2668026.png)
